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Compound of Interest

Compound Name: ER-076349

Cat. No.: B3326424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for two potent tubulin

polymerization inhibitors, ER-076349 and combretastatin A-4. Both compounds have

demonstrated significant antitumor activity by disrupting microtubule dynamics, a critical

process for cell division. This analysis summarizes their in vitro cytotoxicity, in vivo efficacy, and

pharmacokinetic profiles based on available experimental data.
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Feature ER-076349 Combretastatin A-4

Primary Mechanism of Action
Tubulin Polymerization

Inhibitor

Tubulin Polymerization

Inhibitor (Colchicine Site

Binder)[1]

Potency (in vitro)
High (sub-nanomolar to low

nanomolar IC50 values)

High (nanomolar to low

micromolar IC50 values)

In Vivo Efficacy
Significant tumor growth

inhibition in xenograft models

Potent antivascular effects and

tumor necrosis in xenograft

models

Solubility
Not specified in detail, used in

preclinical studies

Poor water solubility; often

used as the water-soluble

prodrug Combretastatin A-4

Phosphate (CA-4P)

Development Status Preclinical research

Combretastatin A-4 Phosphate

(Fosbretabulin) has undergone

clinical trials

In Vitro Cytotoxicity: A Head-to-Head Comparison
Both ER-076349 and combretastatin A-4 exhibit potent cytotoxic effects against a range of

human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of

a drug's potency, are summarized below. It is important to note that direct comparisons can be

challenging due to variations in experimental conditions across different studies.
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Cell Line Cancer Type
ER-076349 IC50
(nM)

Combretastatin A-4
IC50 (nM)

MDA-MB-435 Breast Cancer 0.59 -

COLO 205 Colon Cancer 2.4 -

DLD-1 Colon Cancer 7.3 -

DU 145 Prostate Cancer 3.6 -

LNCaP Prostate Cancer 1.8 -

LOX Melanoma 3.2 -

HL-60 Leukemia 2.6 -

U937 Lymphoma 4.0 -

BFTC 905 Bladder Cancer - < 4

TSGH 8301 Bladder Cancer - < 4

518A2 Melanoma - 1.8

HR Gastric Cancer - 30

NUGC3 Stomach Cancer - 8520

Data for ER-076349 is primarily from a single source, while data for Combretastatin A-4 is

compiled from multiple studies with varying methodologies.

In Vivo Antitumor Activity
Both compounds have demonstrated significant efficacy in animal models, leading to tumor

growth inhibition and, in the case of combretastatin A-4, pronounced vascular disruption within

tumors.
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Compound Animal Model Cancer Type
Dosing and
Administration

Key Findings

ER-076349
Nude mice

xenograft

MDA-MB-435

(Breast)
0.1-1 mg/kg

Marked in vivo

activity

Nude mice

xenograft

COLO 205

(Colon)
0.1-1 mg/kg

Marked in vivo

activity

Nude mice

xenograft
LOX (Melanoma) 0.1-1 mg/kg

Marked in vivo

activity

Nude mice

xenograft

NIH:OVCAR-3

(Ovarian)
0.1-1 mg/kg

Marked in vivo

activity

Combretastatin

A-4

Murine orthotopic

model
Bladder Cancer

Intravesical

therapy

Retarded tumor

development.[2]

Nude mice

xenograft
SW620 (Colon)

100 mg/kg (as

CA-4P, i.p.)

Significant tumor

growth delay and

extensive

necrosis.[3]

Mice with MAC

15A tumors
Colon Cancer 150 mg/kg (i.p.)

Caused almost

complete

vascular

shutdown and

extensive

hemorrhagic

necrosis.[3]

Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are crucial for its clinical development. Here's a

summary of the available data for ER-076349 and combretastatin A-4.
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Parameter ER-076349
Combretastatin A-4 (CA-4)
/ CA-4P

Half-life (t½)

Not explicitly detailed, but used

as an internal standard in

pharmacokinetic studies of

other compounds, suggesting

it can be measured in plasma.

[4]

CA-4: 1.8-4.2 hours (human).

[5] CA-4P (prodrug): ~30

minutes (human), rapidly

converted to CA-4.[6]

Metabolism -

CA-4P is rapidly

dephosphorylated to the active

CA-4. CA-4 is further

metabolized, including

glucuronidation.

Protein Binding -

CA-4 exhibits high serum

protein binding (>99%), with

approximately 70% binding to

albumin.[1]

Mechanism of Action: Disrupting the Cellular
Scaffolding
Both ER-076349 and combretastatin A-4 exert their anticancer effects by interfering with the

dynamics of microtubules, which are essential components of the cytoskeleton involved in cell

division, structure, and transport.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are generalized protocols for the key assays used to evaluate these compounds.

Tubulin Polymerization Assay
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This assay measures the ability of a compound to inhibit the formation of microtubules from

tubulin dimers in vitro.

Click to download full resolution via product page

Detailed Steps:

Reagent Preparation: A reaction mixture containing purified tubulin (e.g., from bovine brain)

in a polymerization buffer (e.g., G-PEM buffer containing PIPES, MgCl2, EGTA, and glycerol)

is prepared and kept on ice.

Compound Addition: The test compound (ER-076349 or combretastatin A-4) at various

concentrations is added to the wells of a 96-well plate. Control wells contain a vehicle (like

DMSO) or a known tubulin stabilizer (like paclitaxel).

Initiation of Polymerization: GTP is added to the tubulin solution, and the mixture is quickly

transferred to the plate containing the compounds. The plate is then incubated at 37°C to

initiate polymerization.

Data Acquisition: The increase in turbidity due to microtubule formation is monitored by

measuring the absorbance at 340 nm at regular intervals using a spectrophotometer.

Analysis: The rate and extent of polymerization in the presence of the test compound are

compared to the controls to determine its inhibitory activity.

Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell

lines.
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Detailed Steps:
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Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and

allowed to attach overnight.

Compound Treatment: The cells are then treated with a range of concentrations of ER-
076349 or combretastatin A-4 and incubated for a specified period (typically 48 to 72 hours).

MTT Addition: After the incubation period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization: A solubilizing agent, such as DMSO or an SDS solution, is added to dissolve

the formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The absorbance values are proportional to the number of viable cells. The

IC50 value is calculated by plotting cell viability against the drug concentration.

In Vivo Xenograft Model
This animal model is used to evaluate the antitumor efficacy of the compounds in a living

organism.
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Detailed Steps:

Cell Implantation: Human tumor cells are injected subcutaneously into immunocompromised

mice (e.g., nude mice).

Tumor Growth: The tumors are allowed to grow to a palpable and measurable size.

Group Assignment: The mice are randomly assigned to different treatment groups, including

a control group that receives a vehicle solution.
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Drug Administration: The test compound is administered to the treatment groups via a

specific route (e.g., intraperitoneally or intravenously) and on a predetermined schedule.

Monitoring: Tumor size and the body weight of the mice are measured regularly throughout

the study.

Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The

tumor growth inhibition is calculated by comparing the tumor sizes in the treated groups to

the control group.

Conclusion
Both ER-076349 and combretastatin A-4 are highly potent tubulin polymerization inhibitors with

significant potential as anticancer agents. ER-076349 demonstrates impressive cytotoxicity at

sub-nanomolar concentrations against a variety of cancer cell lines in vitro. Combretastatin A-4,

particularly as its prodrug CA-4P, has shown potent antivascular effects in addition to its direct

cytotoxicity, and has progressed to clinical trials. The choice between these or similar

compounds for further development would depend on a variety of factors including their

detailed safety profiles, oral bioavailability, and efficacy in specific cancer types. The data

presented in this guide provides a foundation for such comparative evaluations by researchers

in the field of oncology drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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